3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
Overview
Description
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid is an organic compound known for its unique chemical structure and properties It contains a cyclohexyloxy group, an ethoxy group, and a phenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Cyclohexyloxy Group: This step involves the reaction of cyclohexanol with an appropriate halogenated compound to form the cyclohexyloxy group.
Phenyl Group Attachment: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of Prop-2-enoic Acid Backbone: The final step involves the formation of the prop-2-enoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Cyclohexyloxy)phenyl]prop-2-enoic acid
- 3-[2-(Ethoxy)phenyl]prop-2-enoic acid
- 3-[2-(Cyclohexyloxy)-3-methoxyphenyl]prop-2-enoic acid
Uniqueness
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid is unique due to the presence of both cyclohexyloxy and ethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(E)-3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZHCLJVOYYMR-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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